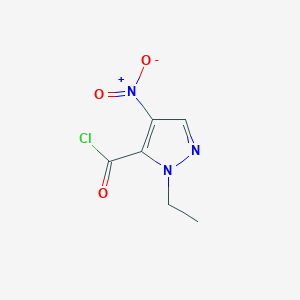![molecular formula C15H12ClFO3 B1393929 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-60-1](/img/structure/B1393929.png)
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
説明
“2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12ClFO3 . It has an average mass of 294.705 Da and a monoisotopic mass of 294.045898 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride” consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms .科学的研究の応用
1. Synthesis of Fluoro Building Blocks
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in the synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. This process is enhanced through Lewis acid catalyzed Fries rearrangement, which can be scaled up for industrial application (Yerande et al., 2014).
2. Study of Solvolysis Reactions
This compound is instrumental in understanding the solvolysis reactions of related compounds. For instance, studies have investigated the rates of solvolysis of benzoyl chlorides like 3,4,5-trimethoxybenzoyl chloride, which help in understanding the behavior of fluorobenzyl derivatives in different solvents (Park & Kevill, 2011).
3. Development of Phosphazene Compounds
The reaction of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride with other chemicals, such as benzyl chloride and benzoyl chloride, aids in the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. These compounds have varied applications in the field of material science and chemistry (Çil et al., 2006).
4. Investigating Reaction Mechanisms
Studies on compounds like 4-methoxybenzyl derivatives, which are structurally similar to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, have provided insights into the concurrent stepwise and concerted substitution reactions. This helps in understanding the reaction mechanisms and the stability of intermediates in organic chemistry (Amyes & Richard, 1990).
5. Derivatization for Chromatography
Derivatization reagents like 3-(2-phthalimidyl)-4-methoxybenzoyl chloride, related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, are used for compounds having hydroxyl and/or amino groups. These reagents play a crucial role in fluorescence detection in thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
6. Oxidation Studies
Studies involving p-fluorobenzyl derivatives, including the oxidation of p-fluorobenzyl alcohol and chloride, are important for understanding the production of compounds like p-fluorobenzaldehyde and p-fluorobenzoic acid. This research contributes to our knowledge of organic synthesis and reaction mechanisms (Conte et al., 1998).
7. Synthesis of Fluorine-Substituted Derivatives
Research involving the synthesis of fluorine-substituted derivatives like 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives provides insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Sun et al., 2019).
特性
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-13-4-2-3-12(15(16)18)14(13)20-9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIDLGHDOJMGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)


![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)



